molecular formula C15H11N3O B12905543 3-(Benzylideneamino)quinazolin-4(3H)-one

3-(Benzylideneamino)quinazolin-4(3H)-one

Cat. No.: B12905543
M. Wt: 249.27 g/mol
InChI Key: GPQDPPIXNLRXPD-LICLKQGHSA-N
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Description

3-(Benzylideneamino)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a benzylideneamino substituent at the 3-position, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-(Benzylideneamino)quinazolin-4(3H)-one involves the condensation of 2-aminobenzamide with an appropriate aldehyde under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild, and the method is considered green and efficient.

Another method involves the copper-mediated tandem C(sp2)–H amination of N-(quinolin-8-yl)benzamide with amidine hydrochlorides. This reaction can afford complex products in a single step from easily available starting materials using 8-aminoquinoline as a removable bidentate directing group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, considering their efficiency and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylideneamino)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the benzylideneamino group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylideneamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinazolinone derivatives with various substituents.

    Reduction: Aminoquinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Benzylideneamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), which plays a role in inflammation . The benzylideneamino group is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzylideneamino)quinazolin-4(3H)-one is unique due to the presence of the benzylideneamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

3-[(E)-benzylideneamino]quinazolin-4-one

InChI

InChI=1S/C15H11N3O/c19-15-13-8-4-5-9-14(13)16-11-18(15)17-10-12-6-2-1-3-7-12/h1-11H/b17-10+

InChI Key

GPQDPPIXNLRXPD-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C=NC3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O

solubility

17.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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